molecular formula C17H18N2O3S B7831578 ethyl 2-(4-methyl-1-oxo[1]benzothieno[2,3-d]pyridazin-2(1H)-yl)butanoate

ethyl 2-(4-methyl-1-oxo[1]benzothieno[2,3-d]pyridazin-2(1H)-yl)butanoate

Cat. No.: B7831578
M. Wt: 330.4 g/mol
InChI Key: UOEHCWVNUGDUIW-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methyl-1-oxo[1]benzothieno[2,3-d]pyridazin-2(1H)-yl)butanoate is a complex organic compound known for its unique structural framework. This compound has found significant interest in various fields of scientific research due to its potential biological activities and unique chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-methyl-1-oxo[1]benzothieno[2,3-d]pyridazin-2(1H)-yl)butanoate typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the thienopyridazine core: : Starting with thiophene derivatives, reactions such as cyclization and introduction of pyridazine rings are employed.

  • Alkylation and esterification: : Further steps involve alkylation of the core structure and subsequent esterification to introduce the ethyl butanoate moiety.

Industrial Production Methods

In an industrial setting, the production of this compound requires controlled conditions to ensure high yield and purity. Reactions are performed in large-scale reactors, often under inert atmospheres to prevent unwanted side reactions. Solvents and catalysts used are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Ethyl 2-(4-methyl-1-oxo[1]benzothieno[2,3-d]pyridazin-2(1H)-yl)butanoate undergoes various chemical reactions:

  • Oxidation: : This compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: : Reduction reactions typically use agents such as sodium borohydride or lithium aluminum hydride to convert oxo groups to alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur at various positions of the benzothieno pyridazinyl moiety, often using reagents like halides and alkoxides.

Major products formed from these reactions include oxidized alcohol derivatives, reduced alcohols, and substituted benzothieno pyridazinyl compounds.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: : It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Medicine: : Research focuses on its potential therapeutic effects, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in material sciences for developing novel materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-methyl-1-oxo[1]benzothieno[2,3-d]pyridazin-2(1H)-yl)butanoate involves:

  • Molecular Targets: : This compound may interact with specific proteins or enzymes, influencing their activity and function.

  • Pathways: : It can modulate various biochemical pathways, including those involved in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Compared to other benzothienopyridazine derivatives, ethyl 2-(4-methyl-1-oxo[1]benzothieno[2,3-d]pyridazin-2(1H)-yl)butanoate stands out due to its unique structural features and reactivity. Similar compounds include:

  • Ethyl 2-(1-oxo[1]benzothieno[2,3-d]pyridazin-2(1H)-yl)acetate: : Differs in the acyl group attached to the core structure.

  • Mthis compound: : Differs in the ester moiety.

These differences impart distinct chemical and biological properties, making this compound a unique candidate for research and applications.

Properties

IUPAC Name

ethyl 2-(4-methyl-1-oxo-[1]benzothiolo[2,3-d]pyridazin-2-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-4-12(17(21)22-5-2)19-16(20)14-11-8-6-7-9-13(11)23-15(14)10(3)18-19/h6-9,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEHCWVNUGDUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N1C(=O)C2=C(C(=N1)C)SC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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